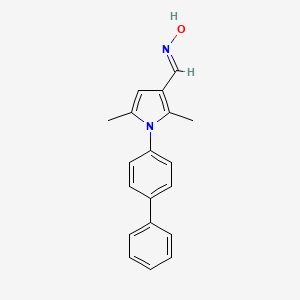

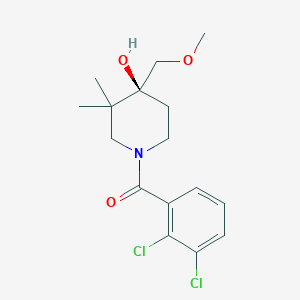

1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a pyrrole derivative that is commonly used as a fluorescent probe for the detection of metal ions and as a ligand in coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

A study by Giannopoulos et al. (2014) demonstrates the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions. This study yielded a {Mn(III)25} barrel-like cluster linked via Na(+) cations into a 1D polymeric topology that exhibits single-molecule magnetic behavior, showcasing the potential of such compounds in creating materials with unique magnetic properties (Giannopoulos et al., 2014).

Fluorescent Sensing

Zhou et al. (2018) developed a new fluorescent lanthanide-organic framework using a functional organic linker closely related to the compound . This framework demonstrated high sensitivity and selectivity for ClO−, with a detection limit as low as 16 nM. This represents the first report of a sensitive europium sensor for ClO− established on the oxime isomerization reaction, indicating the potential of such compounds in the development of new molecular-based probes (Zhou et al., 2018).

Coordination Chemistry

Pattison and Wade (1968) explored the reactions between oximes and organo-derivatives of Group III elements, specifically focusing on pyridine-2-carbaldehyde oxime. Their research provides insights into the formation of oximates through interactions with various metal organo-derivatives, suggesting the importance of such compounds in synthesizing new chemical structures with potential applications in materials science and catalysis (Pattison & Wade, 1968).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-N-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-14-12-18(13-20-22)15(2)21(14)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,22H,1-2H3/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINWUPXAMWTYCU-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)

![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)